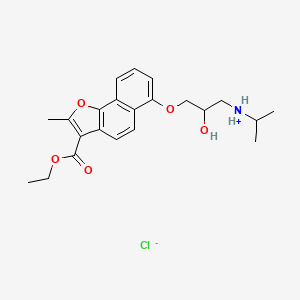
Dipotassium uranyl bis(sulphate), of uranium depleted in uranium-235
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium uranyl bis(sulphate), of uranium depleted in uranium-235, is a chemical compound with the molecular formula K₂UO₂(SO₄)₂. This compound is derived from depleted uranium, which is uranium that has a lower content of the fissile isotope uranium-235 than natural uranium. Depleted uranium is a byproduct of the uranium enrichment process and has various applications in both civilian and military fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium uranyl bis(sulphate) can be synthesized through a chemical reaction involving uranyl nitrate and potassium sulphate. The reaction typically occurs in an aqueous solution where uranyl nitrate reacts with potassium sulphate to form dipotassium uranyl bis(sulphate). The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of dipotassium uranyl bis(sulphate) involves similar chemical reactions on a larger scale. The process includes the dissolution of uranyl nitrate in water, followed by the addition of potassium sulphate. The mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting compound is filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium uranyl bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state uranium compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: The sulphate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce uranyl peroxide, while reduction reactions may yield uranium dioxide .
Wissenschaftliche Forschungsanwendungen
Dipotassium uranyl bis(sulphate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium compounds.
Biology: The compound is used in studies related to the biological effects of uranium and its compounds.
Medicine: Research on the toxicological effects of depleted uranium compounds often involves dipotassium uranyl bis(sulphate).
Wirkmechanismus
The mechanism of action of dipotassium uranyl bis(sulphate) involves its interaction with biological molecules and systems. The compound can bind to proteins and other biomolecules, leading to changes in their structure and function. The molecular targets include enzymes and receptors involved in various biological pathways. The pathways affected by the compound include those related to oxidative stress and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dipotassium uranyl bis(sulphate) include:
Sodium uranyl bis(sulphate): Similar in structure but with sodium instead of potassium.
Ammonium uranyl bis(sulphate): Contains ammonium ions instead of potassium.
Calcium uranyl bis(sulphate): Contains calcium ions instead of potassium.
Uniqueness
Dipotassium uranyl bis(sulphate) is unique due to its specific potassium content, which can influence its solubility and reactivity compared to similar compounds. The presence of potassium ions can also affect the compound’s behavior in biological and environmental systems .
Eigenschaften
CAS-Nummer |
60542-74-7 |
|---|---|
Molekularformel |
K2O10S2U |
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
dipotassium;dioxo(235U)uranium-235(2+);disulfate |
InChI |
InChI=1S/2K.2H2O4S.2O.U/c;;2*1-5(2,3)4;;;/h;;2*(H2,1,2,3,4);;;/q2*+1;;;;;+2/p-4/i;;;;;;1-3 |
InChI-Schlüssel |
UTYWLQFYCMPRNZ-MGTGSAQDSA-J |
Isomerische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[235U+2]=O.[K+].[K+] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[U+2]=O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)





